molecular formula C11H10O3 B3002828 (E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one CAS No. 58165-18-7

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one

Cat. No.: B3002828
CAS No.: 58165-18-7
M. Wt: 190.198
InChI Key: NAWZWOWKPOCQIM-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofuran derivatives. This compound is characterized by the presence of a furan ring fused with a benzylidene moiety, which includes a hydroxyl group. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Scientific Research Applications

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with dihydrofuran-2(3H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of a benzaldehyde derivative.

    Reduction: Formation of a dihydrofuran derivative with a saturated benzyl moiety.

    Substitution: Formation of various substituted dihydrofuran derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of (E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group and the furan ring are likely involved in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one: A derivative with tert-butyl groups that may exhibit different chemical and biological properties.

    (E)-3-(4-hydroxybenzylidene)dihydrofuran-2(3H)-one: A simpler analog without additional substituents on the benzene ring.

Uniqueness

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one is unique due to the presence of the hydroxyl group at the ortho position on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

(3E)-3-[(2-hydroxyphenyl)methylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWZWOWKPOCQIM-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC(=O)/C1=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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